molecular formula C16H12N4O2S B10874652 2-(1,3-Benzodioxol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1,3-Benzodioxol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10874652
M. Wt: 324.4 g/mol
InChI Key: DOQACNCJLBXZIT-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, scale-up processes are designed to ensure consistent quality and cost-effectiveness in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s reactivity or biological activity .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H12N4O2S/c1-8-9(2)23-16-13(8)15-18-14(19-20(15)6-17-16)10-3-4-11-12(5-10)22-7-21-11/h3-6H,7H2,1-2H3

InChI Key

DOQACNCJLBXZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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